molecular formula C14H28N4O3 B2567496 Tert-butyl 4-(2-(3-ethylureido)ethyl)piperazine-1-carboxylate CAS No. 1219902-63-2

Tert-butyl 4-(2-(3-ethylureido)ethyl)piperazine-1-carboxylate

Cat. No.: B2567496
CAS No.: 1219902-63-2
M. Wt: 300.403
InChI Key: QOWPVHBKJAODNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-(3-ethylureido)ethyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and an ethylureido moiety. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Scientific Research Applications

Tert-butyl 4-(2-(3-ethylureido)ethyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Future Directions

The diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring. Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery . This suggests potential future directions for the development and application of Tert-butyl 4-(2-(3-ethylureido)ethyl)piperazine-1-carboxylate and similar compounds in drug discovery and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-(3-ethylureido)ethyl)piperazine-1-carboxylate typically involves the reaction of N-Boc piperazine with ethyl isocyanate in the presence of a suitable base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-(3-ethylureido)ethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-(3-ethylureido)ethyl)piperazine-1-carboxylate is unique due to its specific ethylureido moiety, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of pharmaceuticals and biologically active compounds .

Properties

IUPAC Name

tert-butyl 4-[2-(ethylcarbamoylamino)ethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N4O3/c1-5-15-12(19)16-6-7-17-8-10-18(11-9-17)13(20)21-14(2,3)4/h5-11H2,1-4H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWPVHBKJAODNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCN1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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